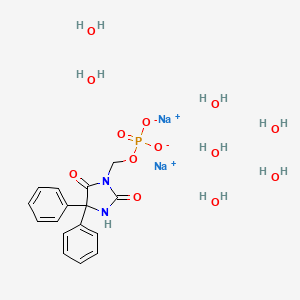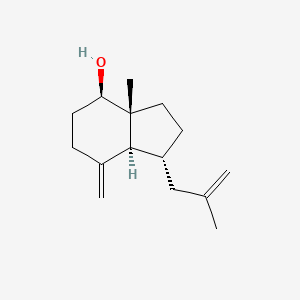
JWH 018 6-hydroxyindole metabolite-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 018 6-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 6-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.
Applications De Recherche Scientifique
Metabolite Differentiation and Identification
Mass Spectrometric Hydroxyl-Position Determination Method : A study developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018's hydroxyindole metabolites. This method enabled the identification of the 6-hydroxyindole metabolite in JWH-018 administered mice (Kusano et al., 2016).
Quantitative Measurement in Human Urine : A liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, along with automated solid-phase extraction, was used to quantitatively measure omega and omega-1 metabolites of JWH-018 in human urine. This method provided rapid resolution and sensitivity for trace analysis (Chimalakonda et al., 2011).
Monitoring in Legal Cases : Another study used LC-MS/MS to monitor urinary metabolites of JWH-018 in drug offenders. It identified various metabolites including 6-hydroxyindole metabolites, highlighting the variation in metabolic patterns (Jang et al., 2013).
Pharmacokinetic Insights
- Pharmacokinetic Properties Study : Research investigating the pharmacokinetics of JWH-018 inhalation in serum revealed insights into its metabolism and the presence of its metabolites, including the 6-hydroxyindol metabolite (Toennes et al., 2017).
Metabolite Characterization
Identification of Common Metabolite : A study identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. This metabolite, potentially useful as a biomarker, was characterized using various mass spectrometric and liquid chromatographic techniques (Lovett et al., 2013).
Comparative Metabolite Analysis : Research on AM-2201 metabolites in urine also provided a comparative analysis with JWH-018 abuse, revealing unique metabolic patterns for each drug. This study contributed to differentiating the abuse of various synthetic cannabinoids (Jang et al., 2014).
Activity at Receptors
- Glucuronidated Metabolite Activity : A major glucuronidated metabolite of JWH-018 was studied for its activity at cannabinoid type 1 receptors (CB1Rs). The study found that this metabolite, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at CB1Rs (Seely et al., 2012).
Propriétés
Nom du produit |
JWH 018 6-hydroxyindole metabolite-d9 |
|---|---|
Formule moléculaire |
C24H14D9NO2 |
Poids moléculaire |
366.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2 |
Clé InChI |
OTRCAWIVHSQWPC-YGYNLGCDSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1 |
Synonymes |
(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




